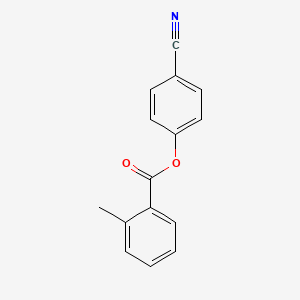

4-cyanophenyl 2-methylbenzoate

Description

4-Cyanophenyl 2-methylbenzoate is an aromatic ester featuring a benzoate moiety substituted with a methyl group at the 2-position and a cyanophenyl group at the 4-position. Its molecular formula is C₁₆H₁₃NO₂, with a molecular weight of 274.08 g/mol (as sodium adduct, HRMS: [M + Na]⁺ observed at m/z 274.0832) . Key structural features include:

- Electron-withdrawing cyano group (–CN) on the phenyl ring, influencing electronic properties and reactivity.

- Methyl group (–CH₃) at the benzoate’s 2-position, contributing to steric effects and stability.

The compound’s synthesis follows transesterification protocols, yielding products confirmed via ¹H NMR, ¹³C NMR, IR, and HRMS . IR spectroscopy reveals a characteristic nitrile stretching band at 2228 cm⁻¹, while NMR data confirm regiochemical assignments .

Properties

IUPAC Name |

(4-cyanophenyl) 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-11-4-2-3-5-14(11)15(17)18-13-8-6-12(10-16)7-9-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXGXLHUUDLHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336320 | |

| Record name | Benzoic acid, 2-methyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89013-79-6 | |

| Record name | Benzoic acid, 2-methyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Bromination of Methyl 4-Cyano-2-methylbenzoate

The bromination of methyl 4-cyano-2-methylbenzoate (a related ester) with N-bromosuccinimide (NBS) under radical conditions yields methyl 2-(bromomethyl)-4-cyanobenzoate. This reaction is critical for introducing reactive handles for further functionalization .

Schiff Base Formation with Anilines

Methyl 4-cyano-3-formylmethylbenzoate reacts with anilines under catalyst-free aqueous conditions to form imines (C=N bonds). While this involves a formyl group absent in 4-cyanophenyl 2-methylbenzoate, it highlights the cyano group’s compatibility in such reactions .

Example Reaction:

-

Substrate: Methyl 4-cyano-3-formylmethylbenzoate

-

Conditions: H₂O/CH₂Cl₂ (4:1), RT, 5 min

-

Product: Methyl (E)-4-cyano-3-((phenylimino)methyl)benzoate

Key Features:

-

No acid/base catalysts required.

-

Scalable to gram quantities with minimal purification.

Cross-Coupling Reactions

4-Cyanophenyl esters participate in nickel-catalyzed cross-coupling reactions. For example, 4-cyanophenyl 4-methylbenzoate (CAS: 32792-42-0) was synthesized via photoinduced coupling using:

| Substrate | Product | Yield |

|---|---|---|

| 4-Bromobenzonitrile | 4-Cyanophenyl benzoate | N/R |

Biological Activity of Analogues

While not directly studied, methyl 4-cyano-2-methylbenzoate derivatives exhibit pharmacological relevance. For instance, compound 64 (a farnesyltransferase inhibitor) demonstrates EC₅₀ = 3.5 nM in cellular assays, underscoring the utility of cyanoaryl esters in drug design .

Thermal and Radical Stability

Radical bromination conditions (e.g., AIBN/BPO) are tolerated by the cyano group, suggesting robustness under harsh thermal/radical environments .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Methylbenzoate Derivatives

Key Observations:

- Electronic Effects: The –CN and –NO₂ groups reduce electron density on the phenyl ring compared to –OCH₃, altering reactivity in electrophilic substitutions .

- Solubility: Methoxy-substituted derivatives exhibit enhanced solubility in polar solvents (e.g., methanol) due to hydrogen bonding, whereas cyano/nitro analogs are more lipophilic .

- Synthetic Yields : Nitro-substituted esters achieve near-quantitative yields (100%), likely due to favorable transition-state stabilization during transesterification .

Comparison with Positional Isomers and Homologs

Methyl 4-(2-Cyanophenyl)benzoate

- Structure : Methyl ester with –CN at the phenyl’s 2-position (vs. 4-position in the target compound).

- Molecular Formula: C₁₅H₁₁NO₂ (MW: 237.25 g/mol) .

- Key Differences: Reduced steric hindrance (methyl ester vs. phenyl ester).

4-Cyanophenyl 4-Heptylbenzoate

- Structure : Features a heptyl chain (–C₇H₁₅) at the benzoate’s 4-position.

- Molecular Formula: C₂₁H₂₃NO₂ (MW: 321.41 g/mol) .

- Key Differences :

Scale-Up and Stability Considerations

- 4-Cyanophenyl Benzoate (lacking methyl substitution) is synthesized on larger scales, suggesting that the methyl group in this compound may introduce steric challenges during production .

- Thermal Stability : Methyl and heptyl substituents enhance thermal stability compared to unsubstituted benzoates, as evidenced by decomposition temperatures in TGA analyses (data inferred from Safety Data Sheets) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyanophenyl 2-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Common methods include esterification of 2-methylbenzoic acid with 4-cyanophenol using coupling agents like DCC/DMAP or acid catalysis (e.g., H₂SO₄). Optimization involves adjusting stoichiometry, temperature (typically 60–100°C), and solvent polarity (e.g., THF or DCM). Monitoring reaction progress via TLC or HPLC is critical .

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons in the 7.0–8.5 ppm range (split patterns depend on substitution).

- ¹³C NMR : Identify the ester carbonyl (~168–170 ppm) and nitrile carbon (~115–120 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons to specific carbons.

Cross-validate with computational tools (e.g., DFT-based chemical shift predictions) .

Q. What safety precautions are required when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Employ respiratory protection (NIOSH-certified P95 masks) if dust or vapors are generated.

- Ensure fume hood ventilation and avoid drainage contamination.

- Refer to SDS guidelines for spill management and waste disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the reported molecular geometry of this compound?

- Methodological Answer :

- Grow single crystals via slow evaporation (solvent: acetone/hexane mixtures).

- Collect diffraction data using synchrotron or in-house X-ray sources.

- Refine structures using SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate with checkCIF/PLATON to identify outliers in bond angles or torsion .

Q. What experimental strategies can assess the compound’s stability under non-ambient conditions (e.g., high humidity, UV exposure)?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products.

- Photostability Studies : Use UV chambers (λ = 254–365 nm) and track nitrile group integrity via FTIR .

Q. How can QSPR (Quantitative Structure-Property Relationship) models predict physicochemical properties of this compound?

- Methodological Answer :

- Generate 3D molecular descriptors (e.g., logP, polar surface area) using software like COSMO-RS or Gaussian.

- Train neural networks on datasets of analogous esters to predict solubility, melting point, or reactivity. Validate predictions with experimental DSC (melting point) and shake-flask solubility tests .

Q. What strategies address contradictions in toxicological classification (e.g., mutagenicity vs. non-carcinogenicity)?

- Methodological Answer :

- Perform Ames tests (Salmonella strains TA98/TA100) to assess mutagenic potential.

- Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to evaluate acute toxicity.

- Compare results with regulatory databases (e.g., IARC, OSHA) and apply read-across approaches for structurally similar benzoates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.